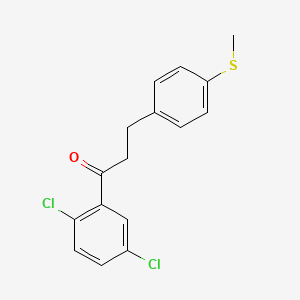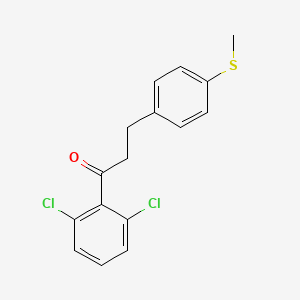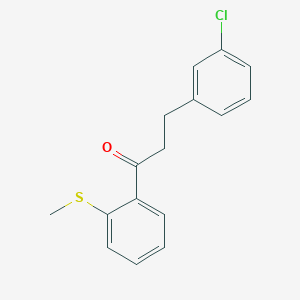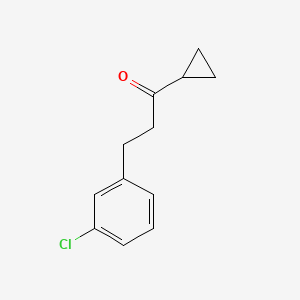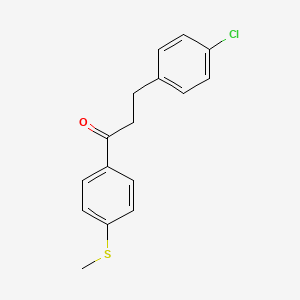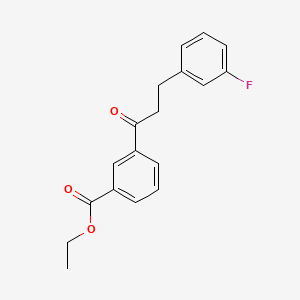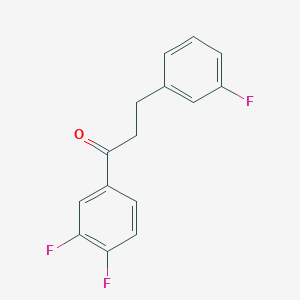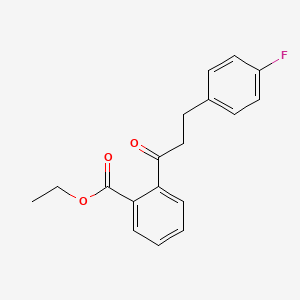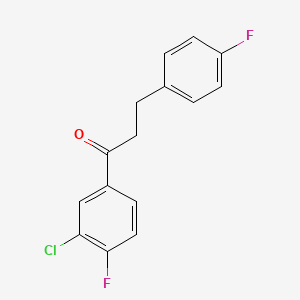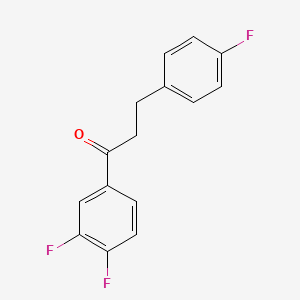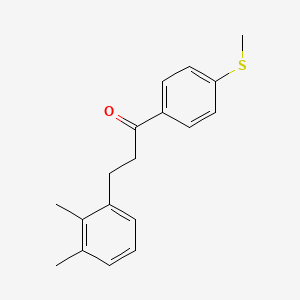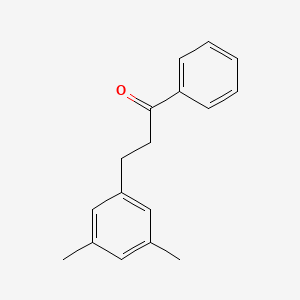
3-(3,5-二甲基苯基)丙酰苯
描述
3-(3,5-Dimethylphenyl)propiophenone is an organic compound characterized by the presence of a propiophenone structure with a 3,5-dimethylphenyl substituent
科学研究应用
3-(3,5-Dimethylphenyl)propiophenone is utilized in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis, it is used to construct more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
This compound is a derivative of propiophenone , which is an aryl ketone used in the preparation of other compounds . .
Mode of Action
It can be inferred from the structure of the compound that it may undergo reactions similar to other ketones . For instance, ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen in these compounds acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Given its structural similarity to propiophenone , it may be involved in similar biochemical pathways.
Result of Action
Given its structural similarity to propiophenone , it may have similar effects.
生化分析
Biochemical Properties
3-(3,5-Dimethylphenyl)propiophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 3-(3,5-Dimethylphenyl)propiophenone and cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may have implications for its pharmacological and toxicological properties . Additionally, 3-(3,5-Dimethylphenyl)propiophenone can bind to specific proteins, altering their function and potentially affecting cellular processes.
Cellular Effects
The effects of 3-(3,5-Dimethylphenyl)propiophenone on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(3,5-Dimethylphenyl)propiophenone can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses . Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells. These changes can have significant implications for cell function and overall cellular health.
Molecular Mechanism
The molecular mechanism of action of 3-(3,5-Dimethylphenyl)propiophenone involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, 3-(3,5-Dimethylphenyl)propiophenone can act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity . Additionally, it can interact with transcription factors, leading to changes in gene expression. These molecular interactions are critical for understanding the compound’s effects on cellular processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,5-Dimethylphenyl)propiophenone can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 3-(3,5-Dimethylphenyl)propiophenone can undergo degradation under certain conditions, leading to the formation of degradation products that may have different biological activities . Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-(3,5-Dimethylphenyl)propiophenone vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher doses, 3-(3,5-Dimethylphenyl)propiophenone can induce toxic effects, including cellular damage and adverse physiological responses. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic window and potential risks in clinical applications.
Metabolic Pathways
3-(3,5-Dimethylphenyl)propiophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of 3-(3,5-Dimethylphenyl)propiophenone can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 3-(3,5-Dimethylphenyl)propiophenone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach various cellular compartments . Additionally, binding proteins can facilitate the distribution of 3-(3,5-Dimethylphenyl)propiophenone within tissues, influencing its localization and accumulation. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(3,5-Dimethylphenyl)propiophenone is a critical factor that determines its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 3-(3,5-Dimethylphenyl)propiophenone within these compartments can influence its interactions with biomolecules and its overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenyl)propiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dimethylbenzene (mesitylene) with propiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of 3-(3,5-Dimethylphenyl)propiophenone may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
化学反应分析
Types of Reactions
3-(3,5-Dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield secondary alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-(3,5-dimethylphenyl)propanoic acid.
Reduction: Formation of 3-(3,5-dimethylphenyl)propan-1-ol.
Substitution: Formation of halogenated derivatives such as 3-(3,5-dimethylphenyl)-4-bromopropiophenone.
相似化合物的比较
Similar Compounds
3-(4-Methylphenyl)propiophenone: Similar structure with a single methyl group on the phenyl ring.
3-(3,4-Dimethylphenyl)propiophenone: Similar structure with methyl groups at different positions on the phenyl ring.
Propiophenone: The parent compound without any methyl substituents.
Uniqueness
3-(3,5-Dimethylphenyl)propiophenone is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This structural uniqueness can lead to distinct properties and applications compared to its analogs.
属性
IUPAC Name |
3-(3,5-dimethylphenyl)-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-10-14(2)12-15(11-13)8-9-17(18)16-6-4-3-5-7-16/h3-7,10-12H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDOBHNSXIZSKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644875 | |
| Record name | 3-(3,5-Dimethylphenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854692-50-5 | |
| Record name | 3-(3,5-Dimethylphenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


